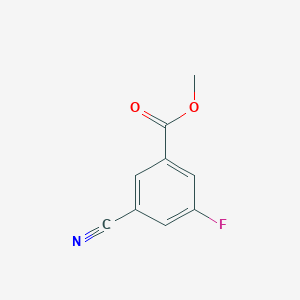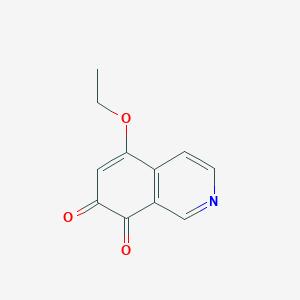
5-Ethoxyisoquinoline-7,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxyisoquinoline-7,8-dione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as 5-EIQD and has a molecular formula of C11H9NO3. 5-EIQD is a derivative of isoquinoline and is a yellow crystalline powder that is soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 5-EIQD is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 5-EIQD has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, 5-EIQD has been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-EIQD in lab experiments is that it is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, one limitation of using 5-EIQD is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 5-EIQD. One area of interest is in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of 5-EIQD and to determine its efficacy as a cancer treatment. In addition, studies are needed to investigate the potential use of 5-EIQD in other areas of research, such as inflammation and neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-EIQD involves the reaction of ethyl 3-oxo-3-phenylpropanoate with 2-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to yield 5-EIQD. This synthesis method has been well-established and has been used in numerous studies.
Scientific Research Applications
5-EIQD has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-EIQD has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
138223-22-0 |
|---|---|
Product Name |
5-Ethoxyisoquinoline-7,8-dione |
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-ethoxyisoquinoline-7,8-dione |
InChI |
InChI=1S/C11H9NO3/c1-2-15-10-5-9(13)11(14)8-6-12-4-3-7(8)10/h3-6H,2H2,1H3 |
InChI Key |
OLFMIYKIUFUDCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(=O)C2=C1C=CN=C2 |
Canonical SMILES |
CCOC1=CC(=O)C(=O)C2=C1C=CN=C2 |
synonyms |
7,8-Isoquinolinedione,5-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



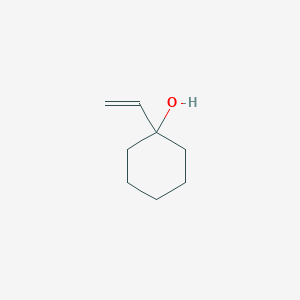
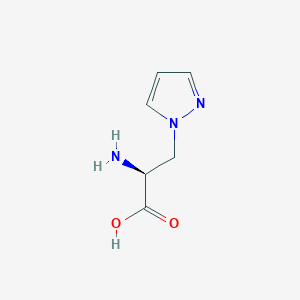
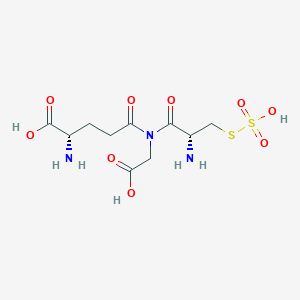
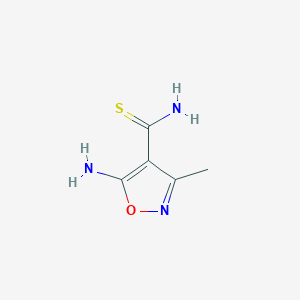
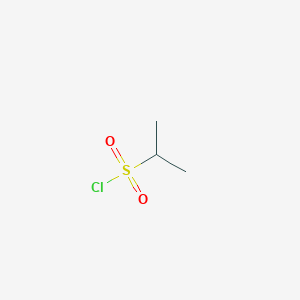

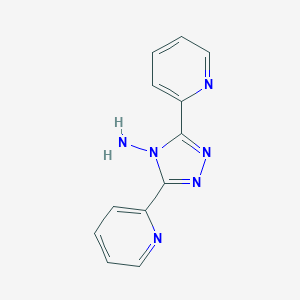
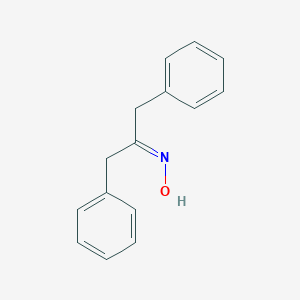
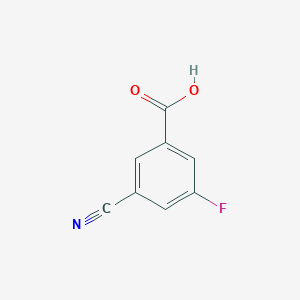

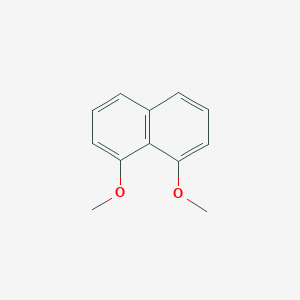
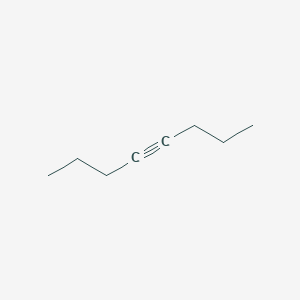
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
